molecular formula C12H10N2O3S B11810198 5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide

5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide

Cat. No.: B11810198
M. Wt: 262.29 g/mol
InChI Key: DJOGREPDYJLCRD-UHFFFAOYSA-N
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Description

5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide is an organic compound with the molecular formula C12H10N2O3S This compound features a furan ring substituted with a 4-methyl-3-nitrophenyl group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide typically involves the reaction of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid with thioamide reagents under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) and a solvent like methanol (MeOH) or water (H2O). The mixture is stirred at reflux temperature for several hours, followed by acidification to precipitate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carbothioamide group can be reduced to a thiol group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: The major product is 5-(4-Methyl-3-aminophenyl)furan-2-carbothioamide.

    Reduction: The major product is 5-(4-Methyl-3-nitrophenyl)furan-2-thiol.

    Substitution: The products depend on the specific electrophile used but generally involve substituted furan derivatives.

Scientific Research Applications

5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and carbothioamide group can also participate in binding interactions with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide is unique due to the presence of both a nitro group and a carbothioamide group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

5-(4-methyl-3-nitrophenyl)furan-2-carbothioamide

InChI

InChI=1S/C12H10N2O3S/c1-7-2-3-8(6-9(7)14(15)16)10-4-5-11(17-10)12(13)18/h2-6H,1H3,(H2,13,18)

InChI Key

DJOGREPDYJLCRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N)[N+](=O)[O-]

Origin of Product

United States

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